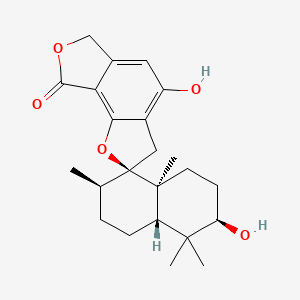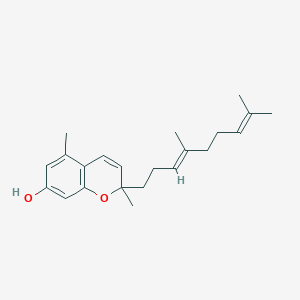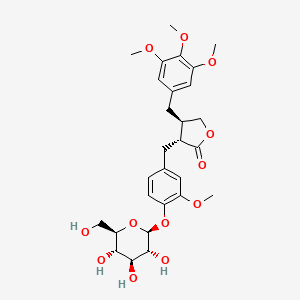
Stachartin B
Overview
Description
Stachartin B is a phenylspirodrimane-type analogue . It can be isolated from the tin mine tailings-associated fungus Stachybotrys chartarum .
Molecular Structure Analysis
Stachartin B has a molecular weight of 386.48 and its formula is C23H30O5 . The SMILES representation of its structure isCC@@1C)([H])CC2)(CC[C@H]1O)[C@@]3([C@@H]2C)OC4=C(C5=O)C(CO5)=CC(O)=C4C3 . Physical And Chemical Properties Analysis
Stachartin B is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored protected from air and light, refrigerated or frozen at 2-8 °C .Scientific Research Applications
Phenylspirodrimane-Type Compounds : Stachartin B is part of a group of phenylspirodrimane-type analogues, including stachartins A-E, isolated from cultures of the fungus Stachybotrys chartarum. These compounds are of interest due to their unique structures and potential biological activities (Chunyu et al., 2016).
Structural Elucidation : The structures of these compounds, including stachartin B, have been elucidated using spectroscopic methods, such as extensive 2D-NMR techniques. Understanding the structure is crucial for assessing their potential applications in scientific research and therapy (Ding et al., 2019).
Potential Neuroprotective Agents : There's research into stachydrine (a compound related to stachartin B) derivatives as neuroprotective agents for cerebral ischemic stroke. This suggests that compounds related to stachartin B might have therapeutic applications in neuroprotection (Zhang et al., 2020).
Cardioprotective Effects : Stachydrine, a related compound, has been shown to have cardioprotective effects, such as ameliorating pressure overload-induced diastolic heart failure by suppressing myocardial fibrosis. This indicates a potential research avenue for stachartin B in cardiovascular applications (Chen et al., 2017).
Inhibition of Fibrogenic Axis in Cardiovascular Diseases : Another study on stachydrine demonstrated its ability to suppress the angiotensin II/transformation growth factor β1 fibrogenic axis in cardiac fibrosis. This highlights a possible research interest in stachartin B in the context of inhibiting pathological myocardial fibrosis (Liu et al., 2019).
properties
IUPAC Name |
(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,6-dihydrofuro[3,4-g][1]benzofuran]-8'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c1-12-5-6-16-21(2,3)17(25)7-8-22(16,4)23(12)10-14-15(24)9-13-11-27-20(26)18(13)19(14)28-23/h9,12,16-17,24-25H,5-8,10-11H2,1-4H3/t12-,16+,17-,22+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGCEZDYQORYOG-NIVYWPPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5COC(=O)C5=C4O3)O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5COC(=O)C5=C4O3)O)(CC[C@H](C2(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stachartin B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






